molecular formula C20H31N5O B5487416 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5487416
M. Wt: 357.5 g/mol
InChI Key: DEUCXTHKJUPPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in great detail.

Mechanism of Action

The mechanism of action of 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine have been extensively studied. It has been shown to have anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been shown to have neuroprotective properties by inhibiting the activity of certain enzymes involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It can also be used as a tool for studying the function of various proteins and enzymes in the body. One of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are many future directions for the study of 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the further study of its potential therapeutic applications for the treatment of various diseases. Additionally, the study of its mechanism of action and its effects on various proteins and enzymes in the body can lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be achieved using various methods. One of the most common methods is the reaction of 1-(2-methylpyrimidin-4-yl)piperazine with pyrrolidine-1-carboxylic acid followed by the addition of 1,4-dibromobutane. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

1'-(2-methylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has various scientific research applications. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool for studying the function of various proteins and enzymes in the body.

properties

IUPAC Name

[1-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-16-21-9-6-19(22-16)23-13-7-18(8-14-23)25-12-4-5-17(15-25)20(26)24-10-2-3-11-24/h6,9,17-18H,2-5,7-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCXTHKJUPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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